molecular formula C22H24N4O3 B10988066 N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10988066
M. Wt: 392.5 g/mol
InChI Key: JADJBXLDHZQWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by:

  • A central pyrazole ring substituted with a phenyl group (position 1) and an isopropyl group (position 3).
  • A carboxamide linkage at position 5, connected to a 5-acetylamino-2-methoxyphenyl moiety.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-14(2)18-13-20(26(25-18)17-8-6-5-7-9-17)22(28)24-19-12-16(23-15(3)27)10-11-21(19)29-4/h5-14H,1-4H3,(H,23,27)(H,24,28)

InChI Key

JADJBXLDHZQWMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: Subsequent steps include the introduction of the phenyl and isopropyl groups through substitution reactions. These reactions may involve the use of reagents such as phenylhydrazine and isopropyl bromide.

    Acetylation and Methoxylation: The acetylamino and methoxy groups are introduced through acetylation and methoxylation reactions, respectively. Acetylation can be achieved using acetic anhydride, while methoxylation may involve the use of methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which may reduce carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on specific enzymes or receptors, contributing to the development of new drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural Modifications and Substituent Effects

The compound’s structural analogs vary in substituents on the pyrazole ring and aryl groups, influencing physicochemical and biological properties. Key comparisons include:

Compound 3a ()
  • Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
  • Substituents: Chloro (position 5), methyl (position 3), and cyano groups.
  • Molecular Weight : 403.1 g/mol.
  • Melting Point : 133–135°C.
  • Yield : 68%.
N-(5,6-Dimethoxy-2,3-Dihydro-1H-Inden-1-yl)-3-(Thiophen-2-yl)-1H-Pyrazole-5-Carboxamide ()
  • Structure : Features a thiophene substituent (position 3) and a dihydroindenyl group.
  • Molecular Weight : 369.44 g/mol.
  • Key Difference : The thiophene ring introduces sulfur-based electronic effects, which may enhance interactions with hydrophobic enzyme pockets compared to the target compound’s phenyl group .
5-(5-Chloro-2-Thienyl)-N′-[(E)-(2-Methoxyphenyl)Methylene]-1H-Pyrazole-3-Carbohydrazide ()
  • Structure : Incorporates a thienyl group and a hydrazide linkage.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Features
Target Compound ~450 (estimated) N/A N/A Acetylamino-methoxyphenyl, isopropyl
3a () 403.1 133–135 68 Chloro, cyano, methyl substituents
3d () 421.0 181–183 71 Fluorophenyl, cyano group
Compound 369.44 N/A N/A Thiophene, dihydroindenyl
  • Melting Points : Higher melting points (e.g., 181–183°C for 3d) correlate with electron-withdrawing groups (e.g., fluoro), enhancing crystallinity .
  • Solubility: The target’s methoxy and acetylamino groups may improve aqueous solubility compared to chloro- or cyano-substituted analogs.

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, a novel pyrazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a pyrazole ring and various functional groups that contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O3C_{22}H_{24}N_{4}O_{3}, with a molecular weight of 392.5 g/mol. The presence of the acetylamino group enhances solubility and reactivity, while the methoxy group may facilitate interactions with biological targets, making it a promising candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. The mechanisms of action are believed to involve modulation of specific enzyme activities and receptor interactions related to pain and inflammation pathways.

The compound likely interacts with various biological targets, including:

  • Enzymes : It may inhibit enzymes involved in inflammatory processes, leading to reduced production of pro-inflammatory mediators.
  • Receptors : Interaction with pain signaling receptors could result in analgesic effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

Compound Name Structure Features Biological Activity
1H-Pyrazole Derivatives Pyrazole ring with various substitutionsAnti-inflammatory, analgesic
Acetaminophen Para-hydroxyacetanilide structureAnalgesic, antipyretic
Indomethacin Indole structure with carboxylic acidNon-steroidal anti-inflammatory

The unique combination of functional groups in this compound may impart distinct pharmacological properties not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental models:

  • Anti-inflammatory Activity : In vitro studies showed that the compound significantly inhibited the production of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. For instance, one study reported up to 85% inhibition of TNF-α at a concentration of 10 µM, highlighting its potential as an anti-inflammatory agent .
  • Analgesic Effects : Animal models have indicated that administration of this compound resulted in notable pain relief in models of acute and chronic pain, suggesting its utility in pain management therapies .
  • Antimicrobial Properties : Preliminary screening against various bacterial strains revealed promising antimicrobial activity, indicating potential applications in treating infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.